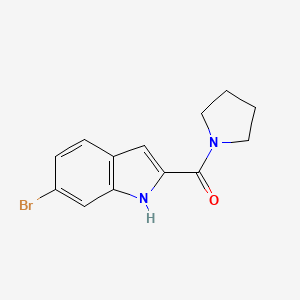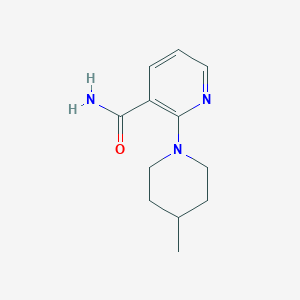![molecular formula C17H12N2O3 B7476024 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one, also known as POPOP, is a fluorescent dye that has been widely used in scientific research for various applications. POPOP is a derivative of benzoxazole and oxazole, which are heterocyclic compounds that contain nitrogen, oxygen, and carbon atoms in their ring structures. POPOP has a unique structure that allows it to emit light when exposed to ultraviolet (UV) radiation, making it useful in fluorescence microscopy and other imaging techniques.
Mechanism of Action
The mechanism of action of 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one involves the absorption of UV radiation by the benzoxazole and oxazole rings, which causes the excited state of the molecule to emit light. The fluorescence emission of this compound is dependent on the pH, solvent polarity, and the presence of other molecules that can quench the fluorescence.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is a non-toxic fluorescent dye that can be used in vitro and in vivo studies. This compound has been shown to be stable under physiological conditions and does not interfere with cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one in lab experiments include its high fluorescence quantum yield, low toxicity, and stability under physiological conditions. This compound is also relatively easy to synthesize and can be modified to have different properties for specific applications. However, the limitations of using this compound include its sensitivity to pH and solvent polarity, which can affect its fluorescence emission. This compound can also be quenched by other molecules, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one in scientific research. One potential application is the development of this compound-based sensors for detecting biomolecules such as proteins and nucleic acids. This compound can also be used to study the dynamics of cellular processes such as membrane trafficking and protein-protein interactions. Additionally, this compound can be modified to have different properties such as increased fluorescence emission or sensitivity to specific molecules, which can expand its use in various research areas.
Synthesis Methods
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one can be synthesized using a multistep process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce this compound. The synthesis of this compound can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. This compound is commonly used as a fluorescent dye to label cells, proteins, and other biomolecules for visualization and quantification. This compound can also be used as a tracer to study the transport and distribution of molecules in biological systems.
properties
IUPAC Name |
3-[(2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17-19(14-8-4-5-9-15(14)22-17)10-13-11-21-16(18-13)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIPNLWBSLIODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)





![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)
